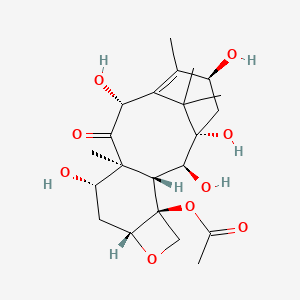
N-Bromoacetylethanolamine phosphate
Vue d'ensemble
Description
N-Bromoacetylethanolamine phosphate is a chemical compound known for its role as an affinity label in biochemical research. It is used to study enzyme active sites and protein interactions due to its ability to form covalent bonds with specific amino acid residues in proteins .
Applications De Recherche Scientifique
N-Bromoacetylethanolamine phosphate is widely used in scientific research for the following applications:
Chemistry: It is used as a probe to study enzyme mechanisms and active sites.
Biology: It helps in identifying and characterizing protein interactions and functions.
Medicine: It is used in the study of disease mechanisms and the development of therapeutic agents.
Industry: It can be used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The substrate and the receptor binding sites of phosphoglucose isomerase and autocrine motility factor are located within close proximity to each other . Based on these complex structures, together with biological and biochemical results, a possible isomerization mechanism for phosphoglucose isomerase has been proposed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Bromoacetylethanolamine phosphate typically involves the reaction of ethanolamine with bromoacetyl bromide in the presence of a base, followed by phosphorylation . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
N-Bromoacetylethanolamine phosphate primarily undergoes substitution reactions, where the bromo group is replaced by nucleophiles such as amino acids in proteins . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amino acids . The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products
The major products formed from reactions involving this compound are covalently modified proteins, where the compound has attached to specific amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Bromoacetylphosphoserine: Another affinity label used to study enzyme active sites.
N-Bromoacetyldiethanolamine bisphosphate: Used for similar purposes in biochemical research.
Uniqueness
N-Bromoacetylethanolamine phosphate is unique due to its specific reactivity with certain amino acid residues and its ability to form stable covalent bonds, making it a valuable tool for studying enzyme mechanisms and protein interactions .
Propriétés
IUPAC Name |
2-[(2-bromoacetyl)amino]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUORYJVNLAHVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199984 | |
| Record name | N-Bromoacetylethanolamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52011-43-5 | |
| Record name | N-Bromoacetylethanolamine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Bromoacetylethanolamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)







